molecular formula C38H60F3N13O11 B12417583 Akt/SKG Substrate Peptide (TFA)

Akt/SKG Substrate Peptide (TFA)

Cat. No.: B12417583
M. Wt: 932.0 g/mol
InChI Key: LSVWDLPDNRWKJN-HYLJHJMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Akt/SKG Substrate Peptide (trifluoroacetic acid) is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using a coupling reagent.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and purification

Industrial Production Methods

In industrial settings, the synthesis of Akt/SKG Substrate Peptide (trifluoroacetic acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography and lyophilized for storage .

Chemical Reactions Analysis

Types of Reactions

Akt/SKG Substrate Peptide (trifluoroacetic acid) primarily undergoes phosphorylation reactions when used as a substrate for protein kinase B. It does not undergo oxidation, reduction, or substitution reactions under typical experimental conditions .

Common Reagents and Conditions

The phosphorylation of Akt/SKG Substrate Peptide (trifluoroacetic acid) is typically carried out in the presence of adenosine triphosphate and magnesium ions, which are essential cofactors for kinase activity. The reaction is conducted in a buffered solution at physiological pH .

Major Products

The major product of the phosphorylation reaction is the phosphorylated form of Akt/SKG Substrate Peptide (trifluoroacetic acid), which can be detected and quantified using techniques such as mass spectrometry or Western blotting .

Scientific Research Applications

Akt/SKG Substrate Peptide (trifluoroacetic acid) is widely used in scientific research due to its specificity as a substrate for protein kinase B. Its applications include:

    Biochemistry: Studying the activity and regulation of protein kinase B.

    Cell Biology: Investigating signaling pathways involving protein kinase B.

    Medicine: Exploring the role of protein kinase B in diseases such as cancer and diabetes.

    Drug Development: Screening for inhibitors or activators of protein kinase B .

Mechanism of Action

Akt/SKG Substrate Peptide (trifluoroacetic acid) exerts its effects by serving as a substrate for protein kinase B. When protein kinase B is activated, it phosphorylates the peptide at specific serine or threonine residues. This phosphorylation event can be used to measure the activity of protein kinase B and to study its regulation and function in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Protein Kinase B Substrate Peptide: Similar in function but may differ in sequence and phosphorylation sites.

    Mitogen-Activated Protein Kinase Substrate Peptide: Used for studying mitogen-activated protein kinase activity.

    p70 Ribosomal Protein S6 Kinase Substrate Peptide: Specific for p70 ribosomal protein S6 kinase

Uniqueness

Akt/SKG Substrate Peptide (trifluoroacetic acid) is unique due to its specificity for protein kinase B and its resistance to phosphorylation by other kinases such as p70 ribosomal protein S6 kinase and mitogen-activated protein kinase 1. This specificity makes it a valuable tool for studying protein kinase B activity without interference from other kinases .

Properties

Molecular Formula

C38H60F3N13O11

Molecular Weight

932.0 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C36H59N13O9.C2HF3O2/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39;3-2(4,5)1(6)7/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t19-,20-,21+,23-,24-,25-,26-,27-;/m0./s1

InChI Key

LSVWDLPDNRWKJN-HYLJHJMJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.